6-[(2S)-2-(methylamino)propyl]-2H-1,3-benzodioxol-4-ol
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Overview
Description
6-[(2S)-2-(methylamino)propyl]-2H-1,3-benzodioxol-4-ol is a chemical compound known for its unique structure and properties It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2S)-2-(methylamino)propyl]-2H-1,3-benzodioxol-4-ol typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a benzo[1,3]dioxole derivative with a suitable alkylating agent, followed by the introduction of the methylamino group through reductive amination. The reaction conditions often require the use of catalysts, such as palladium or platinum, and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(2S)-2-(methylamino)propyl]-2H-1,3-benzodioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aromatic ring of the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols. Substitution reactions can lead to a wide range of substituted benzo[1,3]dioxole derivatives.
Scientific Research Applications
6-[(2S)-2-(methylamino)propyl]-2H-1,3-benzodioxol-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of various chemical products, including dyes, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(2S)-2-(methylamino)propyl]-2H-1,3-benzodioxol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
®-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol: The enantiomer of the compound, with a different three-dimensional arrangement.
6-(2-Amino-propyl)-benzo[1,3]dioxol-4-ol: A similar compound lacking the methyl group on the amino moiety.
6-(2-Methylamino-ethyl)-benzo[1,3]dioxol-4-ol: A compound with a different alkyl chain length.
Uniqueness
6-[(2S)-2-(methylamino)propyl]-2H-1,3-benzodioxol-4-ol is unique due to its specific chiral configuration, which can result in different biological activities and reactivity compared to its enantiomer or other similar compounds
Properties
IUPAC Name |
6-[(2S)-2-(methylamino)propyl]-1,3-benzodioxol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(12-2)3-8-4-9(13)11-10(5-8)14-6-15-11/h4-5,7,12-13H,3,6H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNYYUIEDIOJRD-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C2C(=C1)OCO2)O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C2C(=C1)OCO2)O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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